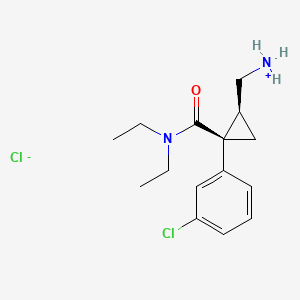
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is a synthetic compound with a complex structure It is characterized by a cyclopropane ring substituted with an aminomethyl group and a m-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride typically involves multiple steps. The starting materials often include m-chlorobenzaldehyde, diethylamine, and cyclopropanecarboxylic acid derivatives. The key steps in the synthesis may include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the aminomethyl group: This step may involve reductive amination reactions using amines and reducing agents like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of environmentally friendly solvents and reagents.
化学反応の分析
Types of Reactions
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The carbonyl group in the cyclopropanecarboxamide can be reduced to form alcohols or amines.
Substitution: The m-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carbonyl group can yield alcohols.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the m-chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a para-chlorophenyl group.
(Z)-2-(Aminomethyl)-1-(m-fluorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a meta-fluorophenyl group.
(Z)-2-(Aminomethyl)-1-(m-bromophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a meta-bromophenyl group.
Uniqueness
The uniqueness of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride lies in its specific substitution pattern and the presence of the m-chlorophenyl group. This substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
105310-37-0 |
|---|---|
分子式 |
C15H22Cl2N2O |
分子量 |
317.3 g/mol |
IUPAC名 |
[(1S,2R)-2-(3-chlorophenyl)-2-(diethylcarbamoyl)cyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-3-18(4-2)14(19)15(9-12(15)10-17)11-6-5-7-13(16)8-11;/h5-8,12H,3-4,9-10,17H2,1-2H3;1H/t12-,15+;/m1./s1 |
InChIキー |
CEIFRCHESJYGAV-YLCXCWDSSA-N |
異性体SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC(=CC=C2)Cl.[Cl-] |
正規SMILES |
CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC(=CC=C2)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
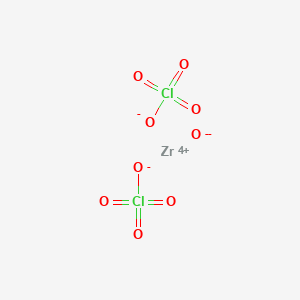

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)


![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
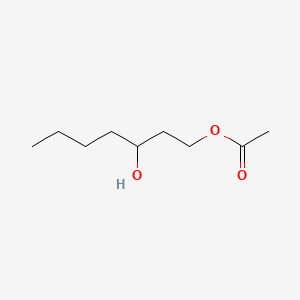
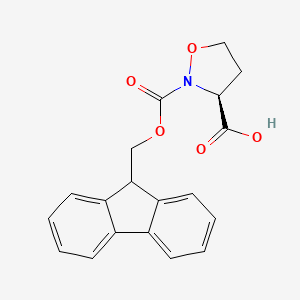

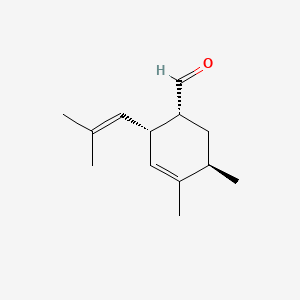
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
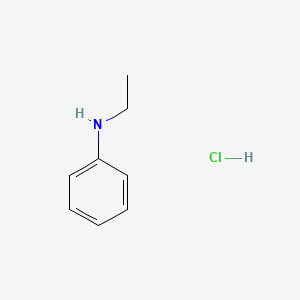
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
